1-Phenyl-[1,2,4]triazolo[4,3-A]quinoxaline
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4/c1-2-6-11(7-3-1)15-18-17-14-10-16-12-8-4-5-9-13(12)19(14)15/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDXQWSQFHLJNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2C4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10760209 | |
| Record name | 1-Phenyl[1,2,4]triazolo[4,3-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10760209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97175-08-1 | |
| Record name | 1-Phenyl[1,2,4]triazolo[4,3-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10760209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Foundation: a Look at Heterocyclic Systems
The story of 1-Phenyl- nih.govfrontiersin.orgmdpi.comtriazolo[4,3-a]quinoxaline is deeply rooted in the broader history of heterocyclic chemistry. This branch of organic chemistry, which focuses on cyclic compounds containing atoms of at least two different elements in their rings, has its origins in the 19th century. numberanalytics.comwikipedia.orgresearchgate.net Early discoveries, such as furan (B31954) in 1831 and pyrrole (B145914) in 1834, laid the groundwork for a field that now accounts for more than half of all known organic compounds. numberanalytics.comwikipedia.orgtroindia.in The initial applications of these compounds were primarily in the dye industry, but their potential in medicine and other fields quickly became apparent. numberanalytics.comtroindia.in
Building Blocks of Promising Therapeutics: Quinoxaline and Triazole Scaffolds
The significance of 1-Phenyl- nih.govfrontiersin.orgmdpi.comtriazolo[4,3-a]quinoxaline lies in its constituent parts: the quinoxaline (B1680401) and triazole scaffolds. Both of these heterocyclic systems are considered "privileged structures" in medicinal chemistry due to their consistent presence in biologically active compounds.
The quinoxaline scaffold, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, is a cornerstone in the development of a vast array of pharmaceuticals. mdpi.comijpsjournal.com Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comijpsjournal.comnih.govresearchgate.netmdpi.com The versatility of the quinoxaline ring system allows for extensive structural modifications, making it a valuable tool for drug discovery. mdpi.combenthamdirect.com
Similarly, the triazole scaffold, a five-membered ring with three nitrogen atoms, is a crucial component in numerous medicinal agents. nih.govfrontiersin.orgscdi-montpellier.frtandfonline.com Triazole derivatives are known for their broad and potent pharmacological activities, which include antimicrobial, antifungal, anticancer, and anticonvulsant effects. nih.govfrontiersin.orgscdi-montpellier.frtandfonline.com The presence of multiple nitrogen atoms in the triazole ring provides opportunities for diverse chemical modifications, leading to the generation of novel therapeutic agents. frontiersin.orgacs.org
Computational and Theoretical Investigations of 1 Phenyl 1 2 3 Triazolo 4,3 a Quinoxaline
Quantum Chemical Studies
Quantum chemical studies delve into the electronic properties of a molecule to predict its behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. aps.org By approximating the electron density, DFT calculations can determine optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.netespublisher.com For heterocyclic systems like the rsc.orglibretexts.orgwikipedia.orgtriazolo[4,3-a]quinoxaline scaffold, DFT methods such as B3LYP (Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional) combined with basis sets like 6-31G** are commonly employed to achieve a balance between accuracy and computational efficiency. researchgate.netespublisher.com These calculations provide the foundational data for more detailed analyses, such as the study of frontier molecular orbitals and molecular electrostatic potential. Starting from initial structural data, such as that from X-ray diffraction, the atomic positions are optimized by minimizing the forces acting on the atoms. rsc.org
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. wikipedia.org The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.compearson.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnumberanalytics.com
A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
A small HOMO-LUMO gap indicates that a molecule is more reactive and can be easily polarized. researchgate.netnumberanalytics.com
For the parent quinoxaline (B1680401) molecule, DFT calculations have been used to determine the energies of these orbitals. researchgate.net The distribution of HOMO and LUMO across the 1-Phenyl- rsc.orglibretexts.orgwikipedia.orgtriazolo[4,3-a]quinoxaline structure dictates its electron-donating and accepting capabilities, which is crucial for its interaction with biological targets. In derivatives of the related 1,5-benzodiazepin-2-thione, the HOMO–LUMO gap was found to be in the range of 3.38 to 4.01 eV. espublisher.com
Table 1: Frontier Molecular Orbitals and Their Significance
| Orbital | Description | Role in Chemical Reactions |
| HOMO | Highest Occupied Molecular Orbital: The outermost orbital containing electrons. | Acts as a nucleophile or electron donor. libretexts.org |
| LUMO | Lowest Unoccupied Molecular Orbital: The innermost orbital without electrons. | Acts as an electrophile or electron acceptor. libretexts.org |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A small gap implies high reactivity, while a large gap suggests high stability. numberanalytics.com |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface.
Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are often associated with lone pairs of heteroatoms (like nitrogen and oxygen).
Blue regions denote areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.
Green regions represent neutral or areas with near-zero potential.
Based on the energies of the HOMO and LUMO calculated via DFT, several global reactivity descriptors can be determined to quantify the molecule's reactivity. These parameters provide a more detailed picture than the HOMO-LUMO gap alone. researchgate.net
Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap. researchgate.net
Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules have a small HOMO-LUMO gap and are more reactive. researchgate.net
Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).
These parameters are essential for comparing the reactivity of different derivatives within the rsc.orglibretexts.orgwikipedia.orgtriazolo[4,3-a]quinoxaline family and for understanding their potential toxicity and metabolic pathways. researchgate.net
Molecular Modeling and Dynamics
Molecular modeling techniques are used to simulate the interaction of a ligand, such as 1-Phenyl- rsc.orglibretexts.orgwikipedia.orgtriazolo[4,3-a]quinoxaline, with a biological target.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or DNA, to form a stable complex. rsc.orgsci-hub.se This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-target interactions. nih.gov
Derivatives of the rsc.orglibretexts.orgwikipedia.orgtriazolo[4,3-a]quinoxaline scaffold have been the subject of numerous molecular docking studies to explore their potential as therapeutic agents. These studies have elucidated the binding modes of these compounds with various biological targets. For instance, docking studies have been performed to investigate their interaction with DNA, suggesting that the planar triazolo-quinoxaline system can act as a DNA intercalator. rsc.orgsci-hub.se Other studies have explored their potential as inhibitors of specific enzymes or as receptor antagonists. nih.govnih.govnih.gov
In a typical docking study, the analysis focuses on:
Binding Affinity: A scoring function is used to estimate the binding energy (e.g., in kcal/mol), which indicates the strength of the interaction. A lower binding energy suggests a more stable complex.
Binding Pose: The specific orientation of the ligand within the active site of the target.
Key Interactions: Identification of specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex.
Table 2: Examples of Molecular Docking Targets for the rsc.orglibretexts.orgwikipedia.orgtriazolo[4,3-a]quinoxaline Scaffold
| Target | Therapeutic Area | Key Findings from Docking Studies |
| DNA | Anticancer | The planar quinoxaline ring intercalates between DNA base pairs. rsc.orgsci-hub.se |
| VEGFR-2 Kinase | Anticancer | Derivatives form hydrogen bonds and hydrophobic interactions in the ATP-binding pocket. nih.gov |
| Human A₃ Adenosine (B11128) Receptor | Various | The triazoloquinoxaline scaffold fits into the transmembrane binding motif. nih.govnih.gov |
| Bromodomain (BD1) of BET proteins | Anticancer (Leukemia) | The scaffold forms specific interactions within the Kac-binding pocket. nih.gov |
| α-amylase and α-glucosidase | Antidiabetic | Sulfonamide derivatives show inhibitory potential through active site binding. researchgate.net |
These computational studies are instrumental in the structure-activity relationship (SAR) analysis of the rsc.orglibretexts.orgwikipedia.orgtriazolo[4,3-a]quinoxaline family, guiding the synthesis of new derivatives with improved potency and selectivity. nih.govnih.gov
Molecular Dynamics (MD) Simulations for Binding Stability
While specific molecular dynamics (MD) simulation studies exclusively focused on 1-Phenyl- nih.govnih.govmdpi.comtriazolo[4,3-a]quinoxaline are not extensively documented in publicly available literature, the principles and findings from studies on closely related triazolo-quinoxaline derivatives provide valuable insights into its likely binding stability. MD simulations are powerful computational techniques used to simulate the physical movements of atoms and molecules over time, offering a dynamic view of the ligand-receptor complex and helping to assess the stability of their interactions.
In studies of similar heterocyclic compounds targeting receptors like the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and various G-protein coupled receptors (GPCRs), MD simulations are employed to validate the binding poses obtained from molecular docking. mdpi.comnih.gov These simulations can reveal the conformational changes in both the ligand and the receptor upon binding and can help to identify key amino acid residues that contribute to the stability of the complex. For instance, MD simulations performed on other kinase inhibitors have demonstrated that stable binding is often characterized by a low root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation period. ajchem-a.com
The binding free energy, often calculated using methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), is another critical parameter derived from MD simulations. It provides a quantitative measure of the affinity between the ligand and its target. For example, in studies of other triazole derivatives, a lower binding free energy correlates with higher inhibitory activity. nih.gov It is reasonable to infer that for 1-Phenyl- nih.govnih.govmdpi.comtriazolo[4,3-a]quinoxaline, MD simulations would be instrumental in confirming a stable binding mode within a target active site, characterized by persistent hydrogen bonds, hydrophobic interactions, and a favorable binding free energy. The phenyl substituent at the 1-position is expected to play a significant role in establishing hydrophobic and π-stacking interactions, the stability of which could be precisely quantified through MD simulations.
Homology Modeling in Receptor-Ligand Systems
Homology modeling is a computational technique used to predict the three-dimensional structure of a protein when its amino acid sequence is known, but its experimental structure has not been determined. This method is particularly valuable for studying the interactions of ligands like 1-Phenyl- nih.govnih.govmdpi.comtriazolo[4,3-a]quinoxaline with their target receptors, especially for receptors where crystal structures are unavailable, such as many G-protein coupled receptors (GPCRs).
A significant body of research on nih.govnih.govmdpi.comtriazolo[4,3-a]quinoxaline derivatives has focused on their activity as antagonists of adenosine receptors, particularly the A3 subtype, which is a GPCR. nih.govnih.gov In the absence of a crystal structure for the human A3 adenosine receptor, researchers have constructed homology models based on the crystal structures of related GPCRs, such as bovine rhodopsin or the human A2A adenosine receptor. nih.govresearchgate.net These models provide a structural framework for understanding how triazoloquinoxaline derivatives bind to the receptor.
The process of homology modeling involves several key steps:
Template Selection: Identifying one or more known protein structures with a similar amino acid sequence to the target receptor.
Sequence Alignment: Aligning the amino acid sequence of the target receptor with that of the template(s).
Model Building: Generating the 3D coordinates of the target protein based on the alignment with the template structure.
Model Refinement and Validation: Optimizing the geometry of the model and assessing its quality using various computational tools.
Once a reliable homology model of the target receptor is built, molecular docking studies can be performed to predict the binding orientation of ligands like 1-Phenyl- nih.govnih.govmdpi.comtriazolo[4,3-a]quinoxaline. These docking studies, often coupled with the analysis of structure-activity relationships (SAR), help to rationalize the observed biological activities of a series of compounds. nih.govnih.gov For instance, homology models of the A3 adenosine receptor have been used to explain why certain substituents on the triazoloquinoxaline scaffold enhance binding affinity and selectivity. nih.govnih.gov The phenyl group at the 1-position of the title compound would be expected to interact with specific hydrophobic pockets within the binding site of its target receptor, a hypothesis that can be effectively tested and visualized using a well-constructed homology model.
Structure Activity Relationship Sar Studies of 1 Phenyl 1 2 3 Triazolo 4,3 a Quinoxaline Derivatives
SAR in Adenosine (B11128) Receptor Antagonism
Derivatives of the nih.govtandfonline.comnih.govtriazolo[4,3-a]quinoxaline class have been identified as potent and selective antagonists for adenosine receptors (ARs), which are G-protein-coupled receptors classified into A₁, A₂ₐ, A₂ₑ, and A₃ subtypes. sci-hub.se The affinity and selectivity of these compounds are highly dependent on the nature and position of various substituents on the triazoloquinoxaline core.
Influence of Substituents at the 1-Position (e.g., Phenyl, CF₃, Ethyl, C₂F₅) on A₁ and A₂ Receptor Affinity
The substituent at the 1-position of the triazoloquinoxaline ring plays a crucial role in modulating the affinity for A₁ and A₂ adenosine receptors. Research has shown that for optimal A₁ receptor affinity, small alkyl groups or electron-withdrawing groups are favored.
Specifically, in a series of 4-amino nih.govtandfonline.comnih.govtriazolo[4,3-a]quinoxalines, the trifluoromethyl (CF₃) group at the 1-position was found to be optimal for A₁ affinity. nih.gov One such compound, with a CF₃ at C1 and an N-cyclopentyl group at C4, exhibited an A₁ affinity (Kᵢ) of 7.3 nM and a 138-fold selectivity for the A₁ receptor over the A₂ receptor. nih.gov This highlights the beneficial effect of a potent electron-withdrawing group at this position.
Studies on related 4-amino derivatives have indicated that optimal activity is generally associated with hydrogen, CF₃, or small alkyl groups (like ethyl) at the 1-position. researchgate.net Increasing the size of the carbon chain at this position can negatively impact properties like aqueous solubility. nih.gov The phenyl group, while a common substituent in this chemical class, is part of the core "1-Phenyl" structure of the parent compound and its influence is a baseline for the modifications at other positions.
Table 1: Influence of 1-Position Substituents on A₁ Receptor Affinity
| 1-Position Substituent | A₁ Receptor Affinity (Kᵢ) | Selectivity (A₁ vs. A₂) | Reference |
| Trifluoromethyl (CF₃) | 7.3 nM | 138-fold | nih.gov |
| Hydrogen (H) | Moderate | - | researchgate.net |
| Small Alkyl (e.g., Ethyl) | Moderate | - | researchgate.net |
Impact of 4-Position Substituents (e.g., NH₂, NH-iPr, NH-cycloalkyl, NH-acetyl, Pyridinylmethoxy) on Receptor Selectivity and Affinity
The 4-position of the nih.govtandfonline.comnih.govtriazolo[4,3-a]quinoxaline scaffold is a key determinant of both affinity and selectivity across adenosine receptor subtypes. The nature of the substituent at this position can shift the compound's profile from being A₁-selective to A₂ₐ- or A₃-selective.
For high A₁ and A₂ₐ affinity, a proton donor group at the 4-position, such as an amino (NH₂) group, is crucial. nih.gov SAR studies have revealed that substituting the hydrogen atoms of this 4-amino group can fine-tune the receptor selectivity. For instance, alkylation of the 4-amino group, including with cycloalkyl groups like N-cyclopentyl, can lead to potent A₁-receptor antagonists. nih.govresearchgate.net The synthesis of an N-cyclopentyl derivative was based on structural similarities to adenine (B156593) and adenosine and resulted in improved affinity and selectivity for the A₁ receptor. nih.gov
Conversely, replacing a hydrogen of the 4-NH₂ group with an acyl moiety (like NH-acetyl) or replacing the entire 4-amino group with a 4-oxo moiety tends to shift the binding activity towards the A₃ receptor. nih.gov This suggests that for A₃ affinity, a proton acceptor group is of paramount importance in this region. nih.gov
The introduction of various amines, including those with small alkyl groups (e.g., NH-iPr) or cycloalkyl groups, is well-tolerated and contributes to potent A₁ antagonism. researchgate.net
Table 2: Impact of 4-Position Substituents on Adenosine Receptor Activity
| 4-Position Substituent | Effect on Selectivity | Key Structural Feature | Reference |
| Amino (NH₂) | Essential for A₁/A₂ₐ affinity | Proton Donor | nih.gov |
| N-Cycloalkyl | Enhances A₁ affinity and selectivity | Bulky Alkyl Group | nih.govresearchgate.net |
| N-Acetyl | Shifts activity towards A₃ | Proton Acceptor | nih.gov |
| Oxo (=O) | Shifts activity towards A₃ | Proton Acceptor | nih.gov |
Role of Aromatic Ring Substituents (e.g., 8-Chloro, 4-Methoxyphenyl) in Receptor Binding
Substituents on the fused benzo ring of the quinoxaline (B1680401) moiety also play a significant role in modulating receptor binding affinity. The 8-position is particularly sensitive to substitution.
Research indicates that an 8-chloro substituent can be beneficial for A₁ receptor affinity. researchgate.net In a series of 4-amino derivatives, an 8-chloro-6-nitro substituted compound was identified as having the highest affinity for the bovine A₁ receptor. nih.gov Generally, hydrogen or halogen substituents at the 8-position are associated with optimal activity. researchgate.net
Substituents on the 1-phenyl ring, such as a 4-methoxyphenyl (B3050149) group, have also been extensively studied. The electronic properties of this phenyl ring substituent can have differing effects on the various adenosine receptor subtypes. nih.gov For A₃ receptor antagonists, a strong electron-withdrawing substituent on the phenyl ring is predicted to enhance binding affinity. sci-hub.se The presence of a 4-methoxyphenyl group has been shown to be a key feature in some of the most potent and selective hA₃ antagonists developed from related scaffolds. researchgate.net
Analysis of 3-Phenylpropyl Substituent in Position 1 for A₁ Adenosine Receptor Affinity
While specific data on a 3-phenylpropyl substituent at the 1-position of the nih.govtandfonline.comnih.govtriazolo[4,3-a]quinoxaline scaffold is not prominently featured in the reviewed literature, SAR principles allow for informed predictions. Studies have consistently shown that small alkyl groups at the 1-position are well-tolerated and can lead to potent A₁ antagonism. researchgate.net The 3-phenylpropyl group is a larger, more flexible, and lipophilic substituent compared to the optimal small alkyl or trifluoromethyl groups. The introduction of such a bulky group might lead to a decrease in A₁ affinity due to steric hindrance within the receptor's binding pocket. However, the phenyl ring could potentially engage in additional hydrophobic or π-π stacking interactions, which might offset the negative steric effects, although this is speculative without direct experimental data.
Insights into the Structural Requirements for Adenosine Receptor Recognition Sites
The collective SAR data for nih.govtandfonline.comnih.govtriazolo[4,3-a]quinoxaline derivatives provide significant insights into the topology of adenosine receptor binding sites.
A₁ and A₂ₐ Receptors: The binding of antagonists at these subtypes appears to necessitate a hydrogen bond donor at the 4-position of the quinoxaline ring system. nih.gov The region accommodating the 1-position substituent seems to be relatively small and favors compact, electron-withdrawing groups for high A₁ affinity. nih.gov
A₃ Receptor: In stark contrast to A₁/A₂ₐ receptors, the A₃ subtype shows a preference for a hydrogen bond acceptor (such as a carbonyl oxygen from an oxo or acetyl group) at the 4-position. nih.gov This suggests a different orientation or set of interactions within the A₃ binding pocket compared to the other subtypes.
Binding Pockets: The differential effects of substituents on the fused benzo ring and the 1-phenyl ring indicate the presence of specific subpockets. nih.govnih.gov For example, the consistent impact of the 8-chloro group suggests a specific interaction site near this position on the A₁ receptor. nih.govresearchgate.net Docking studies on related antagonists suggest that the tricyclic core lies in the transmembrane domain, with different substituents extending into extracellular loops or deeper into the transmembrane helices, thus accounting for subtype selectivity. nih.gov
SAR in Phosphodiesterase Inhibition
In addition to their activity as adenosine receptor antagonists, derivatives of the nih.govtandfonline.comnih.govtriazolo[4,3-a]quinoxaline scaffold have been identified as inhibitors of phosphodiesterases (PDEs), specifically as dual inhibitors of PDE2 and PDE10. google.com These enzymes are crucial in regulating intracellular levels of cyclic nucleotides.
SAR studies have been performed on a series of 1-aryl-4-methyl nih.govtandfonline.comnih.govtriazolo[4,3-a]quinoxalines. nih.gov These studies led to the identification of compounds with good potency against both PDE2 and PDE10, high selectivity over other PDE families, and acceptable brain uptake. The development of these inhibitors is of interest for treating central nervous system disorders. google.com The research in this area suggests that the 1-aryl and 4-methyl substitutions are key components for achieving this dual inhibitory activity, and further modifications on the aryl ring could modulate potency and selectivity. nih.gov
Structural Features for PDE2 and PDE10 Inhibitory Activity
The nih.govresearchgate.netmdpi.comtriazolo[4,3-a]quinoxaline scaffold has been identified as a promising template for the development of phosphodiesterase (PDE) inhibitors, particularly dual inhibitors of PDE2 and PDE10. nih.gov SAR studies on a series of 1-aryl-4-methyl nih.govresearchgate.netmdpi.comtriazolo[4,3-a]quinoxalines have elucidated key structural requirements for potent and selective inhibition.
A notable finding from these investigations is the identification of compound 31 , which demonstrates a potent and well-balanced inhibitory activity against both PDE2 and PDE10. nih.gov This compound is characterized by a 1-aryl and a 4-methyl substitution on the triazoloquinoxaline core. The nature of the aryl group at the 1-position and the methyl group at the 4-position are crucial for achieving high affinity and selectivity. The research suggests that these specific substitutions contribute to favorable interactions within the active sites of both enzymes. nih.gov
The promising profile of compound 31 , including good combined potency, acceptable brain uptake, and high selectivity, underscores the potential of this scaffold. nih.gov Further development based on these findings could lead to highly potent dual PDE2/PDE10 inhibitors or even selective inhibitors for either PDE2 or PDE10. nih.gov
Table 1: SAR Highlights for PDE2/PDE10 Inhibition
| Compound/Feature | Substitution Pattern | Activity | Key Findings | Reference |
|---|---|---|---|---|
| Scaffold | nih.govresearchgate.netmdpi.comTriazolo[4,3-a]quinoxaline | Dual PDE2/PDE10 Inhibition | A viable template for dual inhibitors. | nih.gov |
| Compound 31 | 1-Aryl, 4-Methyl | Good combined potency | Shows high selectivity for PDE2 and PDE10 and acceptable brain uptake. | nih.gov |
SAR in Antimicrobial and Cytotoxic Activities
Correlation of Molecular Fragments (Linkers, Terminal Aromatic Moieties) with Antimicrobial Efficacy
The antimicrobial potential of the nih.govresearchgate.netmdpi.comtriazolo[4,3-a]quinoxaline core is significantly influenced by the nature of its linkers and terminal aromatic moieties. Research into novel derivatives has shown that these molecular fragments play a critical role in antibacterial activity.
One study highlighted a chalcone (B49325) derivative, compound 6e , which contains a methoxy (B1213986) substituent. This compound exhibited broad and potent antimicrobial activity against a panel of pathogenic bacterial and fungal strains. The analysis of the structure-activity relationship in this series of compounds confirmed that both the linker connecting the chalcone moiety and the terminal aromatic fragments are crucial for the observed antibacterial effects. nih.gov
Other studies have also pointed to the importance of specific substitutions for antimicrobial action. For instance, certain derivatives have shown significant activity against Gram-negative bacteria, with some compounds exhibiting activity twice that of ampicillin (B1664943) against Pseudomonas aeruginosa. hilarispublisher.com The presence of a piperazine (B1678402) moiety, a common feature in antibiotics like ciprofloxacin, has also been noted for enhancing antimicrobial activity in this class of compounds. researchgate.net
Table 2: SAR of Antimicrobial nih.govresearchgate.netmdpi.comTriazolo[4,3-a]quinoxaline Derivatives
| Compound/Feature | Key Structural Feature | Antimicrobial Activity | Key Findings | Reference |
|---|---|---|---|---|
| Compound 6e | Chalcone derivative with a methoxy substituent | Broad-spectrum antibacterial and antifungal | The linker and terminal aromatic groups are critical for efficacy. | nih.gov |
| Compounds 3 and 11b | Specific substituted 1-methyl derivatives | Twice the activity of ampicillin against P. aeruginosa | Demonstrates significant potency against Gram-negative bacteria. | hilarispublisher.com |
| Piperazine Moiety | Incorporation of a piperazine ring | Enhanced antimicrobial activity | A well-known pharmacophore that boosts efficacy. | researchgate.net |
Structural Determinants for Cytotoxic Activities against Cancer Cell Lines
The nih.govresearchgate.netmdpi.comtriazolo[4,3-a]quinoxaline scaffold is a recurring motif in the design of anticancer agents, with its cytotoxic effects being highly dependent on the substitution patterns at various positions of the tricyclic system. mdpi.com
Studies within the "Imiqualine family" of heterocyclic compounds have systematically explored the SAR of nih.govresearchgate.netmdpi.comtriazolo[4,3-a]quinoxalines against cancer cell lines, particularly the A375 melanoma cell line. researchgate.netnih.gov The substituents at positions 1 and 8 have been identified as key determinants of cytotoxic activity. researchgate.netnih.gov For example, compounds 16a and 16b showed cytotoxic activities in the micromolar range (3158 nM and 3527 nM, respectively). researchgate.net The introduction of a hydroxyl group, as seen in compound 17a , led to a significant enhancement in potency, with an EC50 of 365 nM. nih.gov The unsubstituted scaffold (compound 4 ) also demonstrated a notable reduction in A375 cell viability, confirming the intrinsic potential of the core structure. mdpi.com
Furthermore, N-Phenyl- nih.govresearchgate.netmdpi.comtriazolo[4,3-a]quinoxaline-1 sulfonamide derivatives have demonstrated activity against a range of cancer cell lines including MCF-7 (breast), HeLa (cervical), A549 (lung), and IMR32 (neuroblastoma), with one derivative showing higher activity than the standard drug Etoposide. mdpi.com Another line of research identified chalcone and pyrazole (B372694) derivatives of this scaffold as potent antiproliferative agents against MCF-7 cells, acting through DNA binding and topoisomerase II inhibition. mdpi.com
Table 3: Cytotoxic Activity of nih.govresearchgate.netmdpi.comTriazolo[4,3-a]quinoxaline Derivatives against A375 Melanoma Cells
| Compound | Substitutions | Cytotoxic Activity (EC50) | Key Findings | Reference |
|---|---|---|---|---|
| 16a | Substituents at positions 1 and 8 | 3158 nM | Demonstrates micromolar activity. | researchgate.netnih.gov |
| 16b | Substituents at positions 1 and 8 | 3527 nM | Activity is comparable to 16a. | researchgate.netnih.gov |
| 17a | Contains a hydroxyl group | 365 nM | The hydroxyl group significantly boosts potency. | nih.gov |
| 4 | Unsubstituted scaffold (methylaminated at C4) | Reduces cell viability to 6% at 10 µM | The core scaffold is inherently active. | mdpi.com |
Comparative SAR Across Related Tricyclic Systems
Analogies with 2-Arylpyrazolo[3,4-c]quinolines and Pyrido[2,3-e]-1,2,4-triazolo[4,3-a]pyrazin-1-ones
The SAR of 1-phenyl- nih.govresearchgate.netmdpi.comtriazolo[4,3-a]quinoxalines can be further understood by comparing it to structurally related tricyclic systems, even when their primary biological targets differ.
2-Arylpyrazolo[4,3-c]quinolines: This scaffold, isomeric to pyrazolo[3,4-c]quinolines, has been explored for its potent and selective antagonism of the human A3 adenosine receptor. nih.gov SAR studies revealed that substitutions on the 2-phenyl ring are critical for activity. Specifically, placing small lipophilic groups like methyl, methoxy, or chlorine at the 4-position of the phenyl ring resulted in optimal A3 receptor affinity and selectivity. nih.gov This highlights a parallel with the triazoloquinoxalines, where the nature of the aryl substituent at a key position (C1) is also a major determinant of biological activity.
Pyrido[2,3-e]-1,2,4-triazolo[4,3-a]pyrazin-1-ones: This tricyclic system, which is a structural bioisostere of the triazoloquinoxaline core (replacing a benzene (B151609) ring with a pyridine (B92270) ring), has also been developed as human A3 adenosine receptor antagonists. nih.gov In this series, the insertion of substituents on the 2-phenyl ring that can act as hydrogen bond acceptors (e.g., methoxy, hydroxyl, fluoro) was a key strategy. nih.gov Additionally, introducing cycloalkyl and acyl groups on the 4-amino position was found to be beneficial. The 4-benzoylamino-2-(4-methoxyphenyl) derivative 18 emerged as a particularly potent and selective compound. nih.gov This demonstrates that, similar to the triazoloquinoxalines, functionalization at multiple positions of the heterocyclic system is a viable strategy for modulating potency and selectivity. The replacement of a carbon atom in the quinoxaline ring with a nitrogen to form the pyrazine (B50134) ring can alter the molecule's hydrophilic/hydrophobic balance and aromatic stacking interactions, providing a different but analogous platform for inhibitor design. mdpi.com
Biological Activity and Mechanistic Insights of 1 Phenyl 1 2 3 Triazolo 4,3 a Quinoxaline
Activity as Adenosine (B11128) Receptor Antagonists
The nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline core structure is a recognized pharmacophore for adenosine receptor antagonists. nih.gov Derivatives of this scaffold have been extensively studied for their ability to modulate the activity of these G protein-coupled receptors, which are crucial in various physiological processes.
Antagonism at A1 and A2 Receptors and Effects on cAMP Accumulation
Research has shown that certain derivatives of the nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline series exhibit antagonist activity at both A1 and A2A adenosine receptors. nih.govnih.gov The antagonism of these receptors has a direct impact on the intracellular levels of cyclic adenosine monophosphate (cAMP). A1 adenosine receptors are typically coupled to inhibitory G proteins (Gi), which decrease the activity of adenylyl cyclase, leading to lower cAMP levels. Conversely, A2A adenosine receptors are coupled to stimulatory G proteins (Gs), which activate adenylyl cyclase and increase cAMP production. mdpi.com
By blocking the A1 receptor, antagonists prevent the inhibitory effect of adenosine, thus leading to a relative increase in cAMP. Similarly, antagonism of the A2A receptor blocks adenosine-mediated stimulation of adenylyl cyclase, resulting in decreased cAMP accumulation. The net effect of a compound on cAMP levels depends on its relative affinity and efficacy at these and other adenosine receptor subtypes, as well as the specific cellular context and the basal tone of adenosine signaling.
Affinity and Selectivity Profiles for Adenosine Receptor Subtypes
The affinity and selectivity of nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives for adenosine receptor subtypes are highly dependent on the substitution pattern on the quinoxaline (B1680401) and phenyl rings. For instance, the introduction of an N-cyclopentyl group was found to enhance affinity and selectivity for the A1 receptor. nih.gov Further modifications, such as a trifluoromethyl substitution at the 1-position, resulted in a compound with a high A1 affinity (Ki = 7.3 nM) and a 138-fold selectivity over the A2A receptor. nih.gov
Other studies have focused on developing selective antagonists for other adenosine receptor subtypes. For example, specific substitutions have led to potent and selective antagonists for the A3 adenosine receptor. nih.govresearchgate.net The 4-amino-6-benzylamino-2-phenyl-1,2,4-triazolo[4,3-a]quinoxalin-1-one derivative was identified as a potent and selective A2A receptor antagonist. nih.govnih.gov The diverse pharmacological profiles highlight the tunability of the nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline scaffold.
Table 1: Adenosine Receptor Affinity of a Selected nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline Derivative This table is interactive. You can sort and filter the data.
| Compound | Receptor Subtype | Affinity (Ki) | Selectivity | Reference |
|---|---|---|---|---|
| 1-Trifluoromethyl-N-cyclopentyl- nih.govnih.govnih.govtriazolo[4,3-a]quinoxalin-4-amine | A1 | 7.3 nM | 138-fold vs A2A | nih.gov |
Phosphodiesterase Inhibition
More recently, the nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline scaffold has been identified as a template for the development of potent phosphodiesterase (PDE) inhibitors. nih.govgoogle.comgoogle.comgoogle.com PDEs are a superfamily of enzymes that regulate the intracellular levels of the second messengers cAMP and cGMP.
Inhibition of Phosphodiesterase 2 (PDE2)
A series of 1-aryl-4-methyl nih.govnih.govnih.govtriazolo[4,3-a]quinoxalines has been identified as potent inhibitors of PDE2. nih.gov PDE2 is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP. nih.gov The activity of PDE2 is allosterically stimulated by cGMP. By inhibiting PDE2, these compounds prevent the degradation of cAMP and cGMP, leading to an increase in their intracellular concentrations.
Inhibition of Phosphodiesterase 10 (PDE10)
The same series of 1-aryl-4-methyl nih.govnih.govnih.govtriazolo[4,3-a]quinoxalines also demonstrated inhibitory activity against PDE10. nih.gov PDE10A is a dual-substrate PDE that is highly expressed in the medium spiny neurons of the striatum. Its inhibition leads to an increase in both cAMP and cGMP levels in these neurons. Some compounds from this class have been identified as dual inhibitors of both PDE2 and PDE10. nih.gov
Table 2: Phosphodiesterase Inhibitory Activity of a Representative nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline Derivative This table is interactive. You can sort and filter the data.
| Compound | Enzyme Target | IC50 | Reference |
|---|---|---|---|
| Compound 31 (a 1-aryl-4-methyl derivative) | PDE2 | Potent | nih.gov |
| Compound 31 (a 1-aryl-4-methyl derivative) | PDE10 | Potent | nih.gov |
Mechanistic Implications of PDE Inhibition for Intracellular Second Messengers (cAMP, cGMP)
The inhibition of PDE2 and PDE10 by 1-phenyl- nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives has significant implications for intracellular signaling pathways that are dependent on cAMP and cGMP. By preventing the degradation of these second messengers, these inhibitors can potentiate the signaling cascades they mediate.
The elevation of cAMP can lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets involved in processes such as gene transcription, metabolism, and neuronal excitability. The increase in cGMP can activate Protein Kinase G (PKG) and also influence cyclic nucleotide-gated ion channels. The dual inhibition of PDE2 and PDE10 is of particular interest as it can synergistically enhance both cAMP and cGMP signaling pathways. For instance, the cGMP-mediated activation of PDE2 can lead to a decrease in cAMP; thus, inhibition of PDE2 can indirectly increase cAMP levels in the presence of elevated cGMP.
Antimicrobial Activities
Derivatives of the nih.govnih.govmdpi.comtriazolo[4,3-a]quinoxaline scaffold have demonstrated notable antimicrobial properties, positioning them as interesting candidates for the design of potent antimicrobial drugs. nih.gov
Broad-Spectrum Antimicrobial Activity against Bacterial and Fungal Strains
A novel series of nih.govnih.govmdpi.comtriazolo[4,3-a]quinoxaline derivatives has been synthesized and evaluated for antimicrobial potential against a variety of pathogenic organisms. nih.gov Within this series, a chalcone (B49325) compound featuring a methoxy (B1213986) substituent, in particular, showed potent, broad-spectrum antimicrobial activity against the majority of tested bacterial and fungal strains. nih.gov Structure-activity relationship (SAR) analysis revealed that both the linker and the terminal aromatic portions of these molecules play a critical role in their antibacterial efficacy. nih.gov Other studies have also reported the synthesis of 1,2,4-triazolo[4,3-a]quinoxalines with promising antifungal activity against Candida albicans. nih.gov
Below is a data table summarizing the Minimum Inhibitory Concentration (MIC) values for a key derivative against selected pathogens.
| Compound | Pathogen | MIC (µg/mL) |
| Chalcone derivative (6e) | Staphylococcus aureus | 1.95 |
| Bacillus subtilis | 0.97 | |
| Escherichia coli | 3.9 | |
| Pseudomonas aeruginosa | 7.8 | |
| Candida albicans | 1.95 | |
| Data sourced from a study on novel phenyl- nih.govnih.govmdpi.comtriazolo[4,3-a]quinoxaline analogues. nih.gov |
Targeting Dihydrofolate Reductase (DHFR) Enzyme
Research into the mechanism of action for the antimicrobial activity of nih.govnih.govmdpi.comtriazolo[4,3-a]quinoxaline analogues has indicated that they may function as multi-target inhibitors. nih.gov One of the key enzymatic targets identified is Dihydrofolate Reductase (DHFR). nih.gov This enzyme is crucial for the synthesis of nucleic acids and amino acids in microorganisms, making it a well-established target for antimicrobial drugs. The inhibition of DHFR by these quinoxaline derivatives disrupts essential metabolic pathways in pathogens, contributing to their antimicrobial effect. nih.gov
Inhibition of E. coli DNA Gyrase B
In addition to targeting DHFR, nih.govnih.govmdpi.comtriazolo[4,3-a]quinoxaline analogues have been found to inhibit E. coli DNA gyrase B. nih.gov DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. By targeting the GyrB subunit, these compounds interfere with the enzyme's ATPase activity, leading to the inhibition of bacterial growth. nih.gov The ability of the nih.govnih.govmdpi.comtriazolo[4,3-a]quinoxaline scaffold to inhibit both DHFR and DNA gyrase B suggests a dual-action mechanism that could be advantageous in overcoming drug resistance. nih.gov
Antitubercular Activity against Mycobacterium tuberculosis Strains
While direct studies on 1-phenyl- nih.govnih.govmdpi.comtriazolo[4,3-a]quinoxaline against Mycobacterium tuberculosis are limited, research on structurally related quinoxaline derivatives has shown promising antitubercular potential. For instance, a series of 1,2,3-triazole based quinoxaline-1,4-di-N-oxide derivatives were tested for in vitro activity against the H37Rv strain of Mycobacterium tuberculosis as well as two clinical isolates. nih.gov Some of these compounds exhibited significant antitubercular activity, with Minimum Inhibitory Concentration (MIC) values as low as 30.35 µM. nih.gov Similarly, other synthesized 1-substituted quinoxaline-2,3(1H,4H)-diones were screened against M. tuberculosis H37Rv, with the most effective compounds showing MICs around 8.012 µg/ml. nih.gov These findings highlight the potential of the broader quinoxaline class of compounds as a foundation for developing new antitubercular agents. nih.govnih.gov
Cytotoxic Activities
The nih.govnih.govmdpi.comtriazolo[4,3-a]quinoxaline scaffold is recognized for possessing a wide spectrum of pharmacological properties, including anticancer activities. mdpi.com
In Vitro Cytotoxic Effects on Cancer Cell Lines (e.g., A375 Melanoma Cells)
As part of the Imiqualine family of heterocyclic compounds, novel derivatives based on the nih.govnih.govmdpi.comtriazolo[4,3-a]quinoxaline scaffold have been designed and evaluated for their cytotoxic effects. mdpi.comnih.gov Cutaneous melanoma is one of the most aggressive forms of skin cancer, and new therapies are needed to combat treatment resistance. mdpi.comnih.gov In studies evaluating the viability of the A375 melanoma cell line, several nih.govnih.govmdpi.comtriazolo[4,3-a]quinoxaline compounds have displayed cytotoxic activity. mdpi.comnih.govresearchgate.net
The table below presents the half-maximal effective concentration (EC50) values for selected nih.govnih.govmdpi.comtriazolo[4,3-a]quinoxaline compounds against the A375 melanoma cell line.
| Compound | EC50 (nM) on A375 Cells |
| 16a | 3158 |
| 16b | 3527 |
| 17a | 365 |
| Data from a study on nih.govnih.govmdpi.comtriazolo[4,3-a]quinoxaline as a novel scaffold in the Imiqualines family. mdpi.comnih.gov |
Among the novel series, compound 17a demonstrated the most potent activity with an EC50 of 365 nM. nih.govscispace.com Other derivatives of this scaffold have also been evaluated against different cancer cell lines, such as HepG2, HCT-116, and MCF-7, further confirming the anti-proliferative potential of this chemical class. rsc.org
Mechanisms of Action in Cytotoxicity (where explored)
Derivatives of the nih.govmdpi.comresearchgate.nettriazolo[4,3-a]quinoxaline scaffold have been identified as potent cytotoxic agents against various cancer cell lines. The mechanisms underlying this cytotoxicity often involve the induction of apoptosis, or programmed cell death.
One study on a novel bis( nih.govmdpi.comresearchgate.nettriazolo)[4,3-a:3′,4′-c]quinoxaline derivative revealed its role as an apoptosis inducer. nih.gov This compound was found to upregulate the pro-apoptotic BAX protein and caspases-3 and -9, which are key executioners of the apoptotic pathway. nih.gov Concurrently, it downregulated the anti-apoptotic Bcl-2 protein, shifting the cellular balance towards cell death. nih.gov The study also noted that this derivative could arrest the cell cycle at the G2/M phase, preventing cancer cells from progressing through division. nih.gov
Further research into N-Phenyl- nih.govmdpi.comresearchgate.nettriazolo[4,3-a]quinoxaline-1 sulfonamide derivatives highlighted their cytotoxic potential against a panel of human cancer cell lines, including breast cancer (MCF-7), cervical carcinoma (HeLa), lung cancer (A549), and neuroblastoma (IMR32). nih.gov Certain derivatives exhibited higher activity than the standard chemotherapeutic agent, Etoposide. nih.gov The primary mechanism of action for some of the most potent nih.govmdpi.comresearchgate.nettriazolo[4,3-a]quinoxaline derivatives has been identified as DNA intercalation, where the molecule inserts itself between the base pairs of DNA, disrupting DNA replication and transcription and ultimately leading to cell death. rsc.orgnih.gov Some derivatives have also been identified as inhibitors of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. mdpi.comnih.gov
Studies on the Imiqualine family of compounds, which includes the nih.govmdpi.comresearchgate.nettriazolo[4,3-a]quinoxaline scaffold, have shown cytotoxic activities against the A375 melanoma cell line. mdpi.comnih.gov Specific derivatives demonstrated EC₅₀ values in the low micromolar to nanomolar range, indicating potent antiproliferative effects. mdpi.comnih.gov
Anti-Inflammatory Activities
The nih.govmdpi.comresearchgate.nettriazolo[4,3-a]quinoxaline scaffold has been explored for its anti-inflammatory potential. Certain derivatives have shown a marked ability to inhibit the production of key pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
In a study utilizing lipopolysaccharide (LPS)-stimulated macrophage-like cells (differentiated HL-60 cells), a series of 4-alkoxy-6,9-dichloro nih.govmdpi.comresearchgate.nettriazolo[4,3-a]quinoxalines demonstrated potent inhibitory effects on the secretion of both TNF-α and IL-6 with low associated cytotoxicity. researchgate.net Similarly, another investigation focused on 5-alkyl-4-oxo-4,5-dihydro- nih.govmdpi.comresearchgate.nettriazolo[4,3-a]quinoxaline-1-carboxamide derivatives in LPS-stimulated RAW264.7 macrophage cells. nih.govresearchgate.net The most active compound in this series, 5-(3,4,5-trimethoxybenzyl)-4-oxo-4,5-dihydro- nih.govmdpi.comresearchgate.nettriazolo[4,3-a]quinoxaline-1-carboxamide (compound 6p), was found to significantly reduce the levels of TNF-α and IL-6. nih.govresearchgate.net The anti-inflammatory action of this derivative was linked to the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as the downregulation of the mitogen-activated protein kinases (MAPK) signaling pathway. nih.gov
| Derivative Class | Cell Model | Inhibited Cytokines | Reported Mechanism |
|---|---|---|---|
| 4-Alkoxy-6,9-dichloro nih.govmdpi.comresearchgate.nettriazolo[4,3-a]quinoxalines | LPS-stimulated HL-60 macrophage-like cells | TNF-α, IL-6 | Direct inhibition of cytokine secretion. researchgate.net |
| 5-Alkyl-4-oxo-4,5-dihydro- nih.govmdpi.comresearchgate.nettriazolo[4,3-a]quinoxaline-1-carboxamides | LPS-stimulated RAW264.7 macrophages | TNF-α, IL-6, NO | Inhibition of COX-2 and iNOS; downregulation of MAPK pathway. nih.govresearchgate.net |
Other Biological Activities
The interaction of nih.govmdpi.comresearchgate.nettriazolo[4,3-a]quinoxaline derivatives with DNA extends to photo-activated processes. Research has demonstrated that these compounds can induce DNA cleavage upon irradiation with light. This activity is often associated with their potential as anticancer agents, where light could be used to activate the drug at a specific tumor site. The mechanism typically involves the generation of reactive oxygen species (ROS) or direct interaction with the DNA backbone upon photoexcitation. Studies have shown that the efficiency of DNA cleavage can be influenced by the specific substituents on the quinoxaline ring system. rsc.orgsci-hub.se The ability to act as DNA intercalators is a key feature for many of these compounds, which positions them favorably for such photo-induced reactions. rsc.orgnih.gov
Derivatives of the nih.govmdpi.comresearchgate.nettriazolo[4,3-a]quinoxaline scaffold have been investigated for their potential as anticonvulsant agents. researchgate.net A series of 4-alkoxyl- nih.govmdpi.comresearchgate.nettriazolo[4,3-a]quinoxaline derivatives were synthesized and evaluated for anticonvulsant activity using the maximal electroshock (MES) test in mice. researchgate.net Among the tested compounds, 4-(pentyloxy)- nih.govmdpi.comresearchgate.nettriazolo[4,3-a]quinoxaline was identified as the most potent, with a median effective dose (ED₅₀) of 27.4 mg/kg and a high protective index, suggesting a favorable safety profile compared to the existing drug valproate. researchgate.net Another study focused on 5-substituted-phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolines, which showed significantly increased anticonvulsant activity compared to their parent compounds. nih.gov The most active compound in this series, 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline, exhibited potent effects in both the MES and subcutaneous pentylenetetrazol (scPTZ) tests. nih.gov
| Compound/Derivative Series | Test Model | Key Finding |
|---|---|---|
| 4-(Pentyloxy)- nih.govmdpi.comresearchgate.nettriazolo[4,3-a]quinoxaline | Maximal Electroshock (MES) test (mice) | Most potent in its series with an ED₅₀ of 27.4 mg/kg. researchgate.net |
| 5-(p-Fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline | MES and scPTZ tests | Showed the strongest anticonvulsant effect in its series. nih.gov |
| Various nih.govmdpi.comresearchgate.netTriazolo[4,3-a]quinoxaline derivatives | Metrazol induced convulsions model | Two out of eleven tested compounds showed the best anticonvulsant activities. researchgate.net |
The broad biological profile of the nih.govmdpi.comresearchgate.nettriazolo[4,3-a]quinoxaline scaffold includes antiviral properties. While specific studies on 1-Phenyl- nih.govmdpi.comresearchgate.nettriazolo[4,3-a]quinoxaline against SARS-CoV-2 are not extensively detailed in the provided context, the general class of quinoxaline and triazole-containing heterocycles has been noted for antiviral potential. nih.gov For instance, research on other heterocyclic compounds has demonstrated that they can inhibit the entry of SARS-CoV-2 pseudoviruses into host cells. nih.gov The mechanism often involves targeting the viral spike protein, which is crucial for the virus's interaction with the host cell's ACE2 receptor. nih.govnih.gov This inhibition at the entry stage is a key strategy for developing antiviral agents. The structural features of the triazoloquinoxaline core could potentially allow it to interact with viral proteins, suggesting a plausible, though not yet fully explored, avenue for antiviral drug discovery. nih.gov
Advanced Research Applications and Prospects
Development as Precursors for Novel Bioactive Agents
The nih.govnih.govmdpi.comtriazolo[4,3-a]quinoxaline core is a fundamental building block for the synthesis of diverse bioactive molecules. mdpi.com Its robust chemical nature and the feasibility of substitution at multiple positions allow for the creation of extensive compound libraries. Researchers have successfully utilized this scaffold as a precursor to develop agents with a broad spectrum of pharmacological activities, including anticancer, anti-neurodegenerative, and immunomodulatory properties. nih.gov
A common synthetic pathway starts with 2,3-dichloroquinoxaline, which is treated with hydrazine (B178648) hydrate. mdpi.comresearchgate.net The resulting intermediate undergoes cyclization with an appropriate aldehyde, facilitated by an oxidant like chloranil, to yield the functionalized nih.govnih.govmdpi.comtriazolo[4,3-a]quinoxaline core. mdpi.com This method's versatility enables the introduction of various substituents, like the phenyl group at position 1, to modulate the biological activity of the final compounds. nih.gov
This scaffold is a key component of the "Imiqualines family," a class of heterocyclic compounds investigated for their potent cytotoxic effects on cancer cell lines, particularly melanoma. nih.govmdpi.com By modifying the substituents on the triazoloquinoxaline core, scientists can fine-tune the compounds' properties to enhance their efficacy and selectivity. For instance, derivatives have been specifically designed as potent DNA intercalators and topoisomerase II inhibitors. mdpi.com
Table 1: Bioactive Agents Derived from the nih.govnih.govmdpi.comtriazolo[4,3-a]quinoxaline Scaffold
| Agent Class | Therapeutic Target/Application | Reference |
|---|---|---|
| Anticancer | Melanoma (A375), Breast (MCF-7), Hepatocellular Carcinoma (HepG2), Colon (HCT-116) | nih.govmdpi.comrsc.org |
| Anti-neurodegenerative | Potential treatment for neurodegenerative diseases | nih.gov |
| Immunomodulators | Modulation of the immune response | nih.gov |
| Antibacterial / Antifungal | Infectious diseases | nih.gov |
| Antiviral / Antiparasitic | Infectious diseases | nih.gov |
Strategies for Designing Multi-Target Inhibitors
The rise of complex diseases has spurred the development of multi-target inhibitors, and the nih.govnih.govmdpi.comtriazolo[4,3-a]quinoxaline scaffold is well-suited for this approach. Its structure allows for the incorporation of different pharmacophores to interact with multiple biological targets simultaneously.
One key area of focus is cancer therapy, where derivatives have been engineered to inhibit multiple pathways involved in tumor growth and proliferation. nih.gov For example, researchers have designed compounds that target Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical protein in angiogenesis. nih.govnih.gov Some of these derivatives have shown inhibitory activity against VEGFR-2 that is comparable to existing drugs like Sorafenib. nih.gov
Strategies for creating these multi-target agents often employ a hybrid pharmacophore approach. nih.gov This involves combining the triazoloquinoxaline core with other known active moieties. For instance, by attaching side chains that facilitate DNA groove binding, researchers have created compounds that act as both DNA intercalators and topoisomerase II inhibitors. mdpi.comrsc.org This dual action can lead to more potent anticancer effects and potentially overcome drug resistance. The ability to modify the scaffold at positions C1 and C4 is crucial for tuning the molecule's affinity for different kinase domains or other biological targets. nih.govmdpi.com
Radiolabeling for Enzyme Quantification and Imaging Research (e.g., PDE2 via PET)
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the in-vivo quantification of biological processes. The development of specific radiolabeled probes is essential for this technology. While direct radiolabeling of 1-Phenyl- nih.govnih.govmdpi.comtriazolo[4,3-a]quinoxaline is not yet widely reported, the broader class of triazolo-fused heterocycles has proven to be an excellent candidate for developing PET radiotracers.
For instance, a related compound, a triazolopyridopyrazine-based inhibitor, has been successfully labeled with Fluorine-18 ([¹⁸F]) for the neuroimaging of phosphodiesterase 2A (PDE2A), an enzyme implicated in various neurological and psychiatric disorders. nih.gov The radiosynthesis was achieved through a two-step, one-pot procedure involving a nitro precursor, demonstrating a viable pathway for labeling such complex heterocycles. nih.gov
Similarly, other research has focused on labeling triazolone-based inhibitors with Carbon-11 ([¹¹C]) to image fatty acid synthase (FASN), an enzyme overexpressed in many cancers. mdpi.com These studies provide a strong proof-of-concept for the feasibility of radiolabeling the nih.govnih.govmdpi.comtriazolo[4,3-a]quinoxaline scaffold. A radiolabeled version of a 1-Phenyl- nih.govnih.govmdpi.comtriazolo[4,3-a]quinoxaline derivative could serve as a highly specific PET probe for quantifying target enzyme expression in vivo, aiding in drug development and patient diagnosis.
Integration into Chemical Libraries for High-Throughput Screening Initiatives
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds to identify potential drug candidates. The nih.govnih.govmdpi.comtriazolo[4,3-a]quinoxaline scaffold is ideally suited for inclusion in chemical libraries for HTS initiatives due to its synthetic tractability and the ability to generate a large number of diverse analogs. mdpi.com
As part of the Imiqualine family, numerous derivatives of this scaffold have been synthesized and compiled into libraries for screening against various cancer cell lines. nih.govnih.gov The synthetic route allows for systematic modifications, particularly at the 1 and 8 positions, creating a diverse set of compounds from a common intermediate. mdpi.com These libraries have been instrumental in identifying novel cytotoxic agents against aggressive cancers like melanoma. nih.govnih.gov
The process involves evaluating the library of compounds for their ability to inhibit cancer cell viability. Hits from these screens, such as compounds showing low micromolar or even nanomolar efficacy, are then selected for further optimization and structure-activity relationship (SAR) studies. nih.govnih.gov The integration of the 1-Phenyl- nih.govnih.govmdpi.comtriazolo[4,3-a]quinoxaline framework into these libraries accelerates the discovery of new therapeutic leads.
Table 2: Example of nih.govnih.govmdpi.comtriazolo[4,3-a]quinoxaline Derivatives in Cytotoxicity Screening
| Compound | Target Cancer Cell Line | Measured Activity (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|
| Compound 12d | MCF-7 (Breast Cancer) | 17.12 ± 1.5 µM | rsc.org |
| Compound 12d | HepG2 (Liver Cancer) | 22.08 ± 2.1 µM | rsc.org |
| Compound 19a | HepG2 (Liver Cancer) | 5.4 µM | nih.gov |
| Compound 19a | MCF-7 (Breast Cancer) | 8.2 µM | nih.gov |
| Compound 17a | A375 (Melanoma) | 365 nM | nih.govnih.gov |
Potential for Materials Science Applications (e.g., electronic and photochemical properties)
Beyond its biomedical importance, the quinoxaline (B1680401) core structure is gaining attention in the field of materials science. Quinoxaline derivatives are recognized as attractive electron-transporting materials, a crucial component in various organic electronic devices. nih.gov Their strong electron-accepting nature and extended π-conjugated system make them suitable for applications in:
Organic Light-Emitting Diodes (OLEDs)
Organic Solar Cells (OSCs)
Organic Field-Effect Transistors (OFETs) nih.gov
The fusion of a triazole ring to the quinoxaline moiety, as in 1-Phenyl- nih.govnih.govmdpi.comtriazolo[4,3-a]quinoxaline, further modulates the electronic properties of the system. This can influence the highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, which is critical for designing efficient electronic materials. nih.gov
Research on related "push-pull" chromophores incorporating quinoxaline-based fragments has explored their photophysical and electrochemical properties. mdpi.com These studies demonstrate that by chemically modifying the core structure, it is possible to tune the material's light absorption and emission characteristics. Therefore, 1-Phenyl- nih.govnih.govmdpi.comtriazolo[4,3-a]quinoxaline and its derivatives hold significant potential as functional materials for next-generation electronics and photonics, although this area remains less explored compared to their medicinal applications.
Q & A
Q. What are the primary synthetic routes for 1-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclization of 2-hydrazino-3-phenylquinoxaline derivatives. Key methods include:
- One-pot synthesis from 1-azido-2-isocyanoarenes under Cu-catalyzed conditions, achieving high bond-forming efficiency .
- Cyclocondensation of hydrazine derivatives with carbonyl compounds, optimized in acidic or alkaline media (e.g., H₂SO₄ or ethanol) . Yield optimization requires precise control of catalysts (e.g., Cu(I) salts), temperature (80–100°C), and solvent systems (toluene or DCM). Purification often involves column chromatography with gradients like cHex/EtOAC .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- ¹H/¹³C NMR : Used to confirm regioselectivity and substituent positions. For example, aromatic protons in triazole rings resonate at δ 8.9–9.9 ppm, while quinoxaline protons appear at δ 7.4–8.2 ppm .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., exact mass ± 0.001 Da) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions in solid-state structures .
Q. How are in vitro biological activities (e.g., antimicrobial, anticonvulsant) evaluated for this compound class?
- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth dilution methods .
- Anticonvulsant screening : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in rodents, with ED₅₀ values compared to standard drugs like phenobarbital .
Advanced Research Questions
Q. How can structural modifications enhance the pharmacological profile of this compound?
- Substituent engineering : Introducing electron-withdrawing groups (e.g., -F, -CF₃) at the phenyl ring improves metabolic stability. For example, 7-alkoxy derivatives show enhanced anticonvulsant activity due to increased lipophilicity .
- Hybridization : Linking to sulfonamide or triazole moieties enhances anti-proliferative activity by targeting tubulin or topoisomerase II .
- SAR studies : Systematic variation of the triazole-quinoxaline scaffold identifies critical pharmacophores. For instance, N-methylation at position 1 reduces cytotoxicity while maintaining potency .
Q. What computational strategies are used to predict binding modes of triazoloquinoxaline derivatives?
- Molecular docking : AutoDock or Schrödinger Suite models interactions with targets like EGFR or GABA receptors. Docking scores correlate with experimental IC₅₀ values .
- QSAR modeling : 2D/3D descriptors (e.g., logP, polar surface area) predict bioavailability. A study on anticonvulsant derivatives found optimal logP values between 2.5–3.5 .
- MD simulations : Assess binding stability over 100-ns trajectories, identifying key residues (e.g., Lys45 in kinase domains) for hit optimization .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ across studies) be resolved?
- Standardized protocols : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and assay conditions (e.g., 48-h incubation) .
- Metabolic stability testing : Use liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated oxidation) that may skew results .
- Orthogonal assays : Validate antimicrobial activity with both MIC and time-kill kinetics to distinguish static vs. cidal effects .
Methodological Tables
Table 1. Key Reaction Conditions for Triazoloquinoxaline Synthesis
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| CuAAC cyclization | Cu(I) | Toluene | 100 | 66 | |
| Hydrazine cyclocondensation | H₂SO₄ | Ethanol | 80 | 58 |
Table 2. Biological Activity of Selected Derivatives
| Derivative | Activity (IC₅₀/ED₅₀) | Target | Reference |
|---|---|---|---|
| 7-Benzylamino analog | 12 µM (MES model) | Na⁺ channels | |
| 4-Phenyl-sulfonamide | 0.8 µM (EGFR kinase) | Cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
